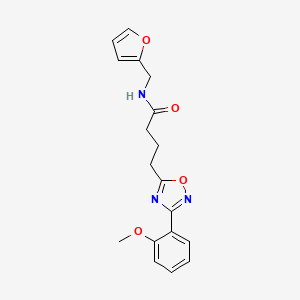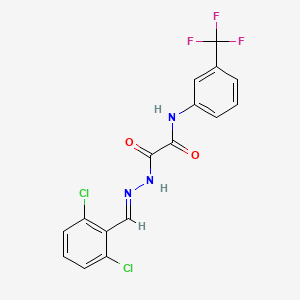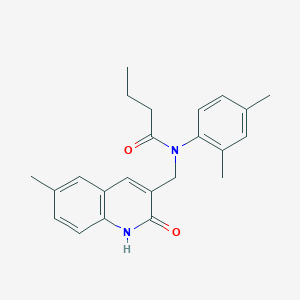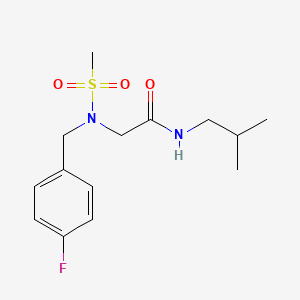
2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-1-(4-phenylpiperazin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-1-(4-phenylpiperazin-1-yl)ethanone is a chemical compound that has been studied extensively in the field of medicinal chemistry. It is a potential drug candidate for the treatment of various diseases due to its unique chemical structure and pharmacological properties.
Mécanisme D'action
The exact mechanism of action of 2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-1-(4-phenylpiperazin-1-yl)ethanone is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in inflammation and cancer progression. It also has the ability to cross the blood-brain barrier, making it a potential candidate for the treatment of neurological disorders.
Biochemical and Physiological Effects:
2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-1-(4-phenylpiperazin-1-yl)ethanone has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of various diseases. It has also been shown to induce apoptosis in cancer cells, thereby inhibiting their growth and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-1-(4-phenylpiperazin-1-yl)ethanone in lab experiments include its potent activity against various diseases, its ability to cross the blood-brain barrier, and its unique chemical structure. However, its limitations include its relatively complex synthesis method and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of 2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-1-(4-phenylpiperazin-1-yl)ethanone. These include further studies to fully understand its mechanism of action, the development of more efficient synthesis methods, and the investigation of its potential use in the treatment of other diseases such as viral infections. Additionally, the compound could be modified to improve its pharmacological properties and reduce its toxicity.
Méthodes De Synthèse
The synthesis of 2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-1-(4-phenylpiperazin-1-yl)ethanone involves a multi-step process. The first step involves the synthesis of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid, which is then converted to its acid chloride derivative. This derivative is then reacted with 4-(4-aminophenoxy)phenol to obtain the intermediate product. The final step involves the reaction of the intermediate product with 4-phenylpiperazine to obtain the desired compound.
Applications De Recherche Scientifique
2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-1-(4-phenylpiperazin-1-yl)ethanone has been studied extensively for its potential therapeutic applications. It has been shown to have potent anti-inflammatory, anti-cancer, and anti-microbial activities. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-1-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O3/c31-24(30-17-15-29(16-18-30)22-9-5-2-6-10-22)19-32-23-13-11-21(12-14-23)26-27-25(28-33-26)20-7-3-1-4-8-20/h1-14H,15-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKHQVIMJLGJCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)COC3=CC=C(C=C3)C4=NC(=NO4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4'-Isopropoxy-[1,1'-biphenyl]-2,5-dione](/img/no-structure.png)




![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7710219.png)

